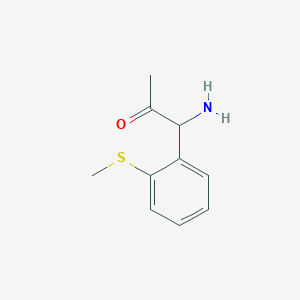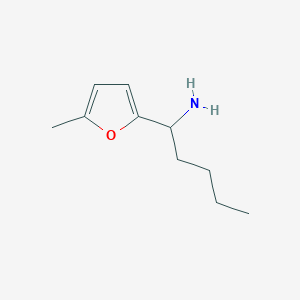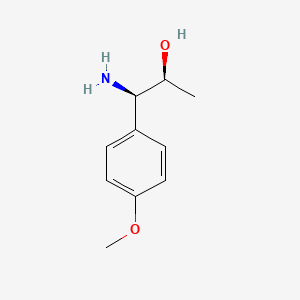![molecular formula C26H20ClN3 B13045495 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)
3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[4,3-C]pyridine core structure with a chloromethyl group at the 3-position and a trityl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine typically involves multiple steps
Preparation of Pyrazolo[4,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-C]pyridine ring system.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Introduction of Trityl Group: The trityl group is typically introduced through a tritylation reaction using trityl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated or hydroxylated product.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The trityl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)pyridine: This compound lacks the trityl group and has different reactivity and applications.
1-Trityl-1H-pyrazolo[4,3-C]pyridine: This compound lacks the chloromethyl group and may have different biological activity and chemical properties.
Uniqueness
3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine is unique due to the presence of both the chloromethyl and trityl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C26H20ClN3 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-tritylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C26H20ClN3/c27-18-24-23-19-28-17-16-25(23)30(29-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,19H,18H2 |
Clave InChI |
WVSTVTWLMXQVLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C(=N4)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



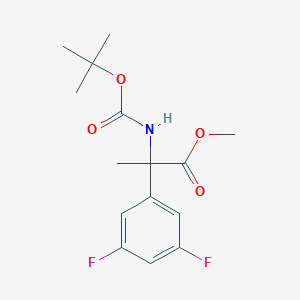
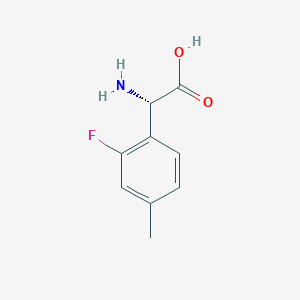

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
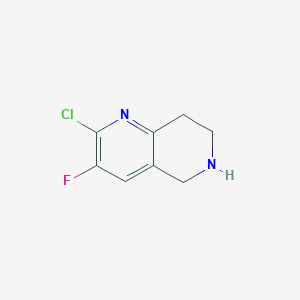
![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
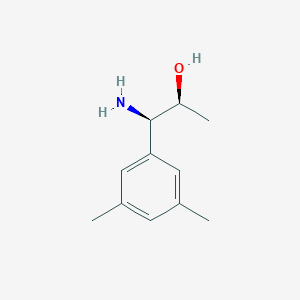
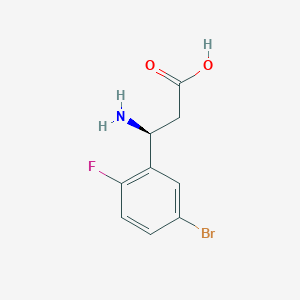
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

